LEF-1 protein
Description
Historical Context and Initial Characterization of LEF-1 Protein
The initial characterization of LEF-1 involved the isolation of lymphoid-specific cDNA clones encoding a nuclear protein with homology to chromosomal nonhistone protein HMG-1. nih.gov These studies revealed that the gene, termed LEF-1, was developmentally regulated and expressed specifically in pre-B and T lymphocytes, but not in later-stage B cells or nonlymphoid tissues. nih.gov Endogenous and recombinant LEF-1 were shown to bind to a functionally important site within the T-cell antigen receptor (TCR) alpha enhancer, contributing to maximal enhancer activity. nih.gov The cell type-specific expression pattern of LEF-1 was found to parallel the maximal activity of the TCR alpha enhancer. nih.gov Forced expression of recombinant LEF-1 in late-stage B cells was observed to increase TCR alpha enhancer function, suggesting LEF-1's role as a regulatory participant in lymphocyte gene expression and differentiation. nih.gov
Overview of this compound as a High Mobility Group (HMG) Box Transcription Factor
LEF-1 belongs to a family of regulatory proteins that share a conserved DNA-binding domain known as the HMG box. wikipedia.orgwikipedia.org This domain is approximately 75 amino acid residues long and is characteristic of chromatin-associated high-mobility group proteins. wikipedia.org HMG-box domains are found in numerous transcription factors and chromatin-remodeling complexes, where they facilitate DNA binding, which can be sequence-specific or non-sequence-specific. wikipedia.org
The structure of the HMG-box domain typically consists of three alpha helices separated by loops. wikipedia.org Proteins containing HMG domains, including LEF-1, bind DNA in the minor groove and induce significant bends in the DNA double helix. wikipedia.orgresearchgate.net This DNA bending activity is crucial for their function, as it can alter DNA architecture and facilitate the assembly of higher-order nucleoprotein structures. wikipedia.orgresearchgate.net
Research on the LEF-1 HMG domain has provided insights into its interaction with DNA. Biochemical analysis has shown that the HMG box is the primary DNA-binding domain of LEF-1. nih.gov Studies using methylation interference analysis indicated that the HMG domain specifically contacts DNA on one side of the double helix. nih.gov Mutations in conserved amino acids within the HMG box have been shown to decrease the affinity of DNA binding significantly. nih.gov
Fundamental Roles of this compound in Nuclear Processes and Gene Transcription
LEF-1 functions as a transcription factor, binding to DNA in a sequence-specific manner to regulate gene expression. uniprot.orguniprot.org A key aspect of LEF-1's function is its involvement in the Wnt signaling pathway, where it acts as a central mediator of β-catenin signaling. uniprot.orgmdpi.comnih.gov In the presence of Wnt signaling, stabilized β-catenin translocates to the nucleus and interacts with LEF-1/TCF proteins, forming a complex that activates the transcription of target genes. wikipedia.orgnih.gov These target genes are often associated with cellular proliferation, differentiation, and survival. mdpi.com
Beyond its role in Wnt signaling, LEF-1 can also function independently of β-catenin in certain contexts. nih.govnih.gov In the absence of Wnt signaling, LEF-1/TCF proteins can repress transcription in association with co-repressors like Groucho and CBP. nih.gov
LEF-1's architectural role in DNA bending is also fundamental to its transcriptional activity. By inducing a sharp bend in the DNA helix, LEF-1 can facilitate interactions between transcription factors bound at sites that are otherwise distant on the DNA molecule, thus promoting the assembly of regulatory nucleoprotein complexes. researchgate.netaai.org This architectural function allows for the integration of signals from multiple pathways. nih.gov
Detailed research findings highlight LEF-1's involvement in various biological processes:
T-cell receptor alpha enhancer regulation: LEF-1 is essential for the function of the TCR alpha enhancer, binding to a specific site and contributing to maximal enhancer activity. nih.gov
Epithelial-Mesenchymal Transition (EMT): LEF-1 is known to facilitate EMT, a process crucial for embryonic development and implicated in cancer progression. wikipedia.orgmdpi.comnih.gov
Hematopoietic Development: LEF-1 plays roles in T cell development and affects proliferation and apoptosis in pro-B cells. nih.gov Studies have also indicated a role for LEF-1 in early human myelopoiesis, potentially independent of β-catenin. nih.gov
Organogenesis: LEF-1 has important regulatory roles in organogenesis, including the development of hair follicles and mammary glands. researchgate.netnih.govkarger.comnih.gov
Cancer: Aberrant expression and activity of LEF-1 have been linked to various cancers, including B-cell chronic lymphocytic leukemia, colorectal cancer, acute lymphoblastic leukemia, and malignant astrocytic brain tumors. wikipedia.orgnih.govresearchgate.netnih.govnih.gov LEF-1 can drive the expression of target genes that promote tumor growth and has been associated with disease progression and poor prognosis in certain malignancies. wikipedia.orgmdpi.com
Research findings also include the identification of different LEF-1 isoforms resulting from alternative splicing, which can have differential effects on biological processes. wikipedia.orgnih.gov For example, a novel isoform lacking the HMG domain and nuclear localization signal but retaining the β-catenin binding domain has been identified, suggesting potential dominant-negative effects or roles in cytoplasmic β-catenin sequestration. nih.gov
Recent studies have also explored the mechanism by which LEF-1 enhances β-catenin transactivation, suggesting the involvement of liquid-liquid phase separation (LLPS). life-science-alliance.org This process can lead to the formation of membrane-less organelles that concentrate proteins and RNA, potentially facilitating the assembly of multiprotein complexes involved in transcription. life-science-alliance.org
Data regarding LEF-1 expression across various human tissues and cell types is available, indicating nuclear expression in lymphoid tissue and expression in other cell types and tissues, including thymus, lymph node, and bone marrow. wikipedia.orgkarger.comproteinatlas.org
Here is a table summarizing some key research findings related to LEF-1's roles:
| Biological Process | Key Role of LEF-1 | Associated Findings |
| T-cell Receptor Alpha Enhancer Function | Binds to a specific site and confers maximal enhancer activity. nih.gov | Essential for proper TCR alpha enhancer regulation. nih.gov |
| Wnt Signaling Pathway | Acts as a central mediator, forming complexes with β-catenin to activate transcription. mdpi.comnih.gov | Drives expression of genes related to proliferation, differentiation, and survival. mdpi.com Can function independently of β-catenin. nih.govnih.gov |
| DNA Bending and Architecture | Induces sharp bends in DNA via its HMG domain. researchgate.netaai.org | Facilitates the assembly of regulatory nucleoprotein complexes and integration of signaling pathways. researchgate.netnih.govaai.org |
| Epithelial-Mesenchymal Transition (EMT) | Facilitates the EMT process. wikipedia.orgmdpi.comnih.gov | Crucial for embryonic development and implicated in cancer progression and metastasis. wikipedia.orgmdpi.comnih.gov |
| Hematopoietic Development | Involved in T cell development and pro-B cell proliferation/apoptosis. nih.gov | May have β-catenin-independent functions in early myelopoiesis. nih.gov |
| Organogenesis | Important for the inductive formation of various organs, including hair follicles. researchgate.netnih.govnih.gov | Plays roles in mammary gland development and odontoblast differentiation. uniprot.orgkarger.com |
| Cancer Development and Progression | Aberrant expression linked to various malignancies. wikipedia.orgnih.govresearchgate.netnih.govnih.gov | Promotes tumor growth, associated with disease progression and poor prognosis in certain cancers. wikipedia.orgmdpi.com Regulates EMT in cancer. nih.govresearchgate.net |
| Isoform Function | Different isoforms exist due to alternative splicing. wikipedia.orgnih.gov | Isoforms can have differential effects on biological processes, including potential dominant-negative roles. nih.gov |
| Liquid-Liquid Phase Separation (LLPS) | Can undergo phase separation with β-catenin. life-science-alliance.org | May enhance β-catenin transactivation by concentrating proteins into condensates. life-science-alliance.org |
Properties
CAS No. |
138415-19-7 |
|---|---|
Molecular Formula |
C8H18Si2.C5HCuF6O2 |
Synonyms |
LEF-1 protein |
Origin of Product |
United States |
Molecular Architecture and Isoforms of Lef 1 Protein
Structural Domains and Functional Motifs of LEF-1 Protein
This compound contains several well-defined domains and motifs that dictate its interactions with DNA, co-factors, and other proteins, thereby mediating its transcriptional activity. uniprot.orgfrontiersin.org
High Mobility Group (HMG) DNA-Binding Domain and DNA Bending Capabilities
The High Mobility Group (HMG) domain is a defining feature of LEF-1 and is essential for its function as a transcription factor. wikipedia.orgrcsb.orgnih.gov This domain enables LEF-1 to bind specifically to DNA sequences, typically recognizing variants of the consensus sequence 5′-CTTTGWW-3′. frontiersin.orgcapes.gov.br A key characteristic of the LEF-1 HMG domain is its ability to induce a sharp bend in the DNA helix upon binding, estimated to be around 120°-130°. rcsb.orgpnas.orgnih.govresearchgate.net This DNA bending is not merely a structural consequence of binding but serves an important architectural role. rcsb.orgpnas.orgnih.govresearchgate.net By bending the DNA, LEF-1 can facilitate interactions between other transcription factors bound at sites that are distant in linear DNA sequence, thereby promoting the assembly of higher-order nucleoprotein complexes, such as those found in enhancers like the T-cell receptor alpha (TCRα) enhancer. rcsb.orgpnas.orgembopress.orgresearchgate.net The HMG domain binds DNA primarily in the minor groove, leading to a distorted and bent double helix. rcsb.orgresearchgate.net While the HMG domain is crucial for DNA binding and bending, it alone is not sufficient for full transcriptional activation, highlighting the importance of other domains. embopress.orgnih.govnih.gov
Interactive Table: LEF-1 HMG Domain Characteristics
| Feature | Description |
| Binding Site Consensus | 5′-CTTTGWW-3′ (variants) frontiersin.orgcapes.gov.br |
| DNA Binding Mode | Primarily minor groove contacts researchgate.net |
| Induced DNA Bend Angle | Approximately 120°-130° rcsb.orgpnas.orgnih.govresearchgate.net |
| Functional Role | Architectural element, facilitates interactions between distant DNA-bound proteins rcsb.orgpnas.orgnih.govresearchgate.net |
| Structural State (Free) | Segmentally disordered or partially folded acs.orgresearchgate.net |
| Structural State (Bound) | Highly ordered and well-folded acs.org |
Beta-Catenin Binding Domain (β-CBD)
LEF-1 contains a β-catenin binding domain (β-CBD), typically located in its N-terminal region, which is essential for its role in the canonical Wnt signaling pathway. uniprot.orgnih.govashpublications.org In the presence of Wnt signals, stabilized β-catenin translocates to the nucleus and interacts with LEF/TCF proteins, including LEF-1, through this domain. oup.comuniprot.orgnih.gov The interaction with β-catenin is critical because β-catenin possesses a potent transcription activation domain, which LEF-1 lacks in isolation. oup.comsdbonline.org The formation of the LEF-1/β-catenin complex allows LEF-1 to tether β-catenin to Wnt target genes via its HMG domain-mediated DNA binding, thereby activating transcription. oup.comuniprot.org Studies have shown that the interaction between LEF-1 and β-catenin is important for the formation of condensates, which are required for β-catenin-dependent transcription. life-science-alliance.orgnih.gov Deletion of the β-catenin binding region in LEF-1 can significantly reduce the ability to form these condensates. nih.gov
Context-Dependent Transcription Activation Domain (CAD)
Beyond its architectural role and interaction with β-catenin, LEF-1 also possesses a context-dependent transcription activation domain (CAD). pnas.orgembopress.orgnih.govnih.govdoi.org This domain contributes to the maximal function of enhancers, such as the TCRα enhancer. pnas.orgembopress.org The activity of this domain is not constitutive but depends on the specific arrangement and presence of other factor-binding sites within the enhancer. embopress.orgcapes.gov.brnih.govnih.govdoi.org This context dependency suggests that the CAD facilitates functional collaboration with other proteins in the enhancer complex. nih.govdoi.org For instance, the LEF-1 CAD interacts with coactivators like ALY, which is also required for TCRα enhancer function. doi.org
Intrinsically Disordered Regions (IDRs) and Their Role in Phase Separation
LEF-1 contains intrinsically disordered regions (IDRs), which are segments of the protein that lack stable, defined three-dimensional structures under physiological conditions. uniprot.orgacs.orgresearchgate.netresearchgate.net These regions are flexible and can adopt different conformations, playing diverse roles in protein function, including interactions with multiple partners. researchgate.netresearchgate.net Recent research highlights the importance of LEF-1's IDRs in mediating liquid-liquid phase separation (LLPS). life-science-alliance.orgnih.govnih.govlife-science-alliance.org LEF-1 can form IDR-dependent condensates with β-catenin both in vitro and in vivo. life-science-alliance.orgnih.govnih.govlife-science-alliance.org This phase separation is crucial for β-catenin-dependent transcriptional activation of Wnt target genes. life-science-alliance.orgnih.govnih.govlife-science-alliance.org Disrupting the IDRs in LEF-1 can lead to a loss of its ability to promote tumor proliferation and metastasis, an effect that can sometimes be rescued by substituting the LEF-1 IDR with IDRs from other proteins known to undergo phase separation. life-science-alliance.orglife-science-alliance.org
Interactive Table: LEF-1 Intrinsically Disordered Regions (IDRs)
| Feature | Description |
| Structural Nature | Lack stable 3D structure, flexible researchgate.netresearchgate.net |
| Location | Multiple regions within the protein uniprot.org |
| Functional Role | Mediate liquid-liquid phase separation (LLPS) life-science-alliance.orgnih.govnih.govlife-science-alliance.org |
| Role in Wnt Signaling | Essential for β-catenin-dependent transcriptional activation life-science-alliance.orgnih.govnih.govlife-science-alliance.org |
Diversity of this compound Isoforms Generated by Alternative Splicing and Promoter Usage
The LEF-1 gene is subject to alternative splicing and utilizes different promoters, leading to the production of a diverse repertoire of mRNA transcripts and, consequently, multiple protein isoforms. oup.comuniprot.orglife-science-alliance.orgfrontiersin.orgpnas.orgembopress.orgresearchgate.netnih.govmybiosource.com This alternative processing allows for the generation of isoforms with distinct structural compositions, particularly in their N-terminal and C-terminal regions, and in the inclusion or exclusion of specific exons. oup.comfrontiersin.orgresearchgate.net For instance, some isoforms may lack the β-catenin binding domain or parts of the context-dependent activation domain due to alternative splicing. oup.comuniprot.orgfrontiersin.orgresearchgate.netdergipark.org.tr The use of an intronic promoter can also lead to the production of truncated isoforms, such as a dominant-negative isoform lacking the N-terminal β-catenin binding domain. researchgate.netashpublications.orgdergipark.org.tr This complexity in isoform generation contributes significantly to the varied functional roles of LEF-1. oup.comuniprot.orgpnas.orgembopress.orgresearchgate.netnih.govdergipark.org.tr
Functional Distinctiveness of this compound Isoforms in Cellular Contexts
The different this compound isoforms exhibit functional distinctiveness, contributing to the fine-tuning of Wnt signaling and other cellular processes in a context-dependent manner. uniprot.orgpnas.orgembopress.orgresearchgate.netnih.gov Full-length LEF-1 isoforms, which contain the β-catenin binding domain, are generally associated with mediating growth and Wnt/β-catenin responsiveness, acting as transcriptional activators in the presence of β-catenin. uniprot.orgresearchgate.netashpublications.orgdergipark.org.tr In contrast, some truncated isoforms, particularly those lacking the β-catenin binding domain (often referred to as ΔN LEF-1 or dominant-negative isoforms), can act as repressors or interfere with the activity of full-length isoforms. uniprot.orgresearchgate.netashpublications.orgdergipark.org.tr These dominant-negative isoforms may bind to DNA but cannot recruit β-catenin effectively, thus blocking the access of activating complexes. uniprot.orgdergipark.org.tr Studies have shown differential expression of LEF-1 isoforms in various cellular contexts, including different stages of lymphocyte differentiation and in various malignancies, suggesting that the balance between different isoforms is crucial for normal development and can be disrupted in disease. oup.comresearchgate.netnih.govdergipark.org.tr For example, the expression of a long isoform of LEF-1 has been observed to predominate in certain types of leukemia cells, while normal hematopoietic stem cells may express a short variant lacking the β-catenin binding site. researchgate.net Furthermore, specific isoforms have been implicated in processes like cellular senescence, with the long isoform potentially preventing senescence. wikipedia.orgnih.gov The functional outcome of LEF-1 activity is therefore not solely determined by its presence but also by the specific complement of isoforms expressed in a given cell type and context. oup.comuniprot.orgpnas.orgembopress.orgresearchgate.netnih.govdergipark.org.tr
Interactive Table: Functional Distinctiveness of LEF-1 Isoforms
| Isoform Type | Key Structural Feature Lacking (often) | Typical Function | Cellular Context Examples |
| Full-Length (FL-LEF1) | None | Transcriptional activator (with β-catenin), promotes growth, Wnt responsiveness uniprot.orgresearchgate.netashpublications.orgdergipark.org.tr | Mitotically active cells, B-cell CLL cells dergipark.org.tr |
| Truncated (ΔN LEF1) | β-catenin binding domain researchgate.netashpublications.orgdergipark.org.tr | Transcriptional repressor, dominant-negative, associated with stemness researchgate.netashpublications.orgdergipark.org.tr | Normal hematopoietic stem cells, restricts EBV reactivation researchgate.netplos.org |
| Isoform 3 uniprot.orgmybiosource.com | CTNNB1 interaction domain uniprot.orgmybiosource.com | May act as an antagonist for Wnt signaling uniprot.orgmybiosource.com | Specific cellular contexts uniprot.orgmybiosource.com |
| Isoform 5 uniprot.org | (Specific regions) | Activates fibronectin promoter, represses E-cadherin promoter (CTNNB1-independent), involved in cell migration uniprot.org | Pancreatic cancer cells uniprot.org |
Regulatory Mechanisms Governing Lef 1 Protein Activity and Expression
Post-Translational Modifications of LEF-1 Protein
Post-translational modifications (PTMs) are critical for rapidly modulating the function of the this compound. These chemical alterations can affect its stability, subcellular localization, DNA binding affinity, and its interaction with co-regulators like β-catenin.
Phosphorylation is a key PTM that fine-tunes LEF-1's role in the Wnt/β-catenin signaling pathway. Several kinases can phosphorylate LEF-1, leading to either activation or repression of its transcriptional activity.
A significant negative regulator of LEF-1 is the Nemo-like kinase (NLK), which is part of a mitogen-activated protein (MAP) kinase pathway. nih.gov NLK directly interacts with and phosphorylates LEF-1 on two specific residues, Threonine-155 and Serine-166, located in its central region. cytoskeleton.comgenecards.org This phosphorylation event inhibits the DNA binding capacity of the β-catenin-LEF-1 complex, thereby down-regulating the transcriptional activation of Wnt target genes. nih.gov Mutation of these phosphorylation sites renders LEF-1 resistant to NLK's inhibitory effects and enhances its transcriptional activity. nih.gov Conversely, phosphorylation by other kinases, such as glycogen (B147801) synthase kinase 3 (GSK3) and integrin-linked kinase (ILK), can signal for the activation of β-catenin/LEF-1 complexes. wikipedia.org
Table 1: Phosphorylation Sites on this compound and Their Functional Consequences
| Kinase | Phosphorylation Site(s) | Functional Impact on LEF-1 | Reference(s) |
|---|---|---|---|
| Nemo-like kinase (NLK) | Threonine-155 (Thr155), Serine-166 (Ser166) | Inhibits DNA binding of the LEF-1/β-catenin complex, represses transcriptional activation. | nih.govcytoskeleton.comgenecards.org |
| Glycogen synthase kinase 3 (GSK3) | Not specified | Signals for activation of the β-catenin/LEF-1 complex. | wikipedia.org |
| Integrin-linked kinase (ILK) | Not specified | Signals for activation of the β-catenin/LEF-1 complex. | wikipedia.org |
Beyond phosphorylation, other PTMs such as ubiquitination and glycosylation also play a role in regulating LEF-1.
Ubiquitination is a process that typically marks proteins for degradation. The E3 ubiquitin ligase NLK-associated Ring Finger Protein (NARF) has been shown to ubiquitinate LEF-1 both in vitro and in vivo. cytoskeleton.com This modification targets LEF-1 for proteasomal degradation, thus serving as a mechanism to terminate its activity. cytoskeleton.commdpi.com Specific ubiquitination sites on LEF-1 have been identified at Lysine-324 and Lysine-382. genecards.org
Glycosylation , the attachment of sugar moieties, has also been observed on the this compound. A specific N-linked glycosylation site has been identified at Asparagine-128. genecards.org While the precise functional consequence of this modification on LEF-1 activity is not as extensively characterized as phosphorylation, it represents another layer of regulation that could influence protein folding, stability, or interactions.
Table 2: Ubiquitination and Glycosylation of this compound
| Modification | Modifying Enzyme/Site | Functional Consequence | Reference(s) |
|---|---|---|---|
| Ubiquitination | NARF (E3 ligase) at Lys324, Lys382 | Targets LEF-1 for proteasomal degradation. | cytoskeleton.comgenecards.orgmdpi.com |
| Glycosylation | Site: Asparagine-128 (Asn128) | Functional role not fully elucidated. | genecards.org |
Control of this compound Subcellular Localization and Stability
The functional activity of Lymphoid Enhancer-binding Factor 1 (LEF-1) is intricately regulated through precise control of its subcellular localization and protein stability. These mechanisms ensure that LEF-1 can appropriately respond to signaling cues, such as those from the Wnt pathway, and mediate the transcription of target genes. The regulation involves a complex interplay of protein-protein interactions and post-translational modifications that dictate its nuclear translocation and turnover rate.
Subcellular Localization
The nuclear localization of LEF-1 is a critical determinant of its function as a transcription factor. This process is tightly linked to the Wnt signaling pathway and the availability of its co-activator, β-catenin. In the absence of a Wnt signal, LEF-1 can be found in both the cytoplasm and the nucleus. However, the activation of the Wnt pathway leads to the stabilization and nuclear accumulation of β-catenin, which in turn promotes the nuclear localization of LEF-1. nih.govnih.gov
Research has shown that the expression of LEF-1 and a Wnt-1 signal are both necessary for the nuclear localization of endogenous β-catenin. nih.gov Conversely, the overexpression of LEF-1 can enhance the nuclear accumulation of β-catenin, suggesting a reciprocal relationship where LEF-1 can act as a nuclear retention factor for β-catenin. biologists.comnih.gov This interaction is crucial for the formation of the LEF-1/β-catenin transcriptional complex and the subsequent activation of Wnt target genes. sigmaaldrich.comresearchgate.net The interaction between LEF-1 and β-catenin is mediated through the β-catenin binding domain on LEF-1. nih.gov
Another protein, Pendulin, which is distantly related to β-catenin, has been suggested to play a role in regulating the nuclear localization of LEF-1 by interacting with a carboxyl-terminal nuclear localization signal of LEF-1. nih.gov The nuclear import of proteins is a complex process that can occur through classical nuclear import pathways involving importins or through non-classical mechanisms. researchgate.netmdpi.com While the precise mechanism of LEF-1 nuclear import is not fully elucidated, its interaction with nuclear and cytoplasmic partners is a key regulatory aspect.
| Protein | Role in LEF-1 Subcellular Localization |
| β-catenin | Promotes nuclear localization and retention of LEF-1 upon Wnt signaling. nih.govbiologists.comnih.gov |
| Pendulin | May regulate the nuclear localization of LEF-1. nih.gov |
Protein Stability and Degradation
The stability of the this compound is primarily controlled by the ubiquitin-proteasome system, a major pathway for protein degradation in eukaryotic cells. mdpi.com This process involves the tagging of LEF-1 with ubiquitin molecules, which marks it for degradation by the 26S proteasome. Several factors have been identified that modulate the ubiquitination and subsequent degradation of LEF-1.
The E3 ubiquitin ligase NLK-associated Ring Finger Protein (NARF) has been shown to ubiquitinate LEF-1, leading to its degradation. cytoskeleton.combiorxiv.org This process is often linked to post-translational modifications, such as phosphorylation. For instance, phosphorylation of LEF-1 by Nemo-like kinase (NLK) can precede its ubiquitination. cytoskeleton.com
More recent research has identified the von Hippel-Lindau protein (pVHL) as a key regulator of LEF-1 stability. biorxiv.orgresearchgate.net Interestingly, pVHL promotes the proteasomal degradation of LEF-1 through a ubiquitin-independent mechanism. biorxiv.orgnih.gov This indicates that multiple pathways can lead to the degradation of LEF-1, providing several layers of regulation.
The targeted degradation of LEF-1 has also been explored as a therapeutic strategy. For example, Oligonucleotide-based PROTACs (O'PROTACs) have been developed to induce the ubiquitination and proteasomal degradation of LEF-1 in a manner dependent on the VHL E3 ligase. nih.govresearchgate.net
Post-Translational Modifications
Post-translational modifications (PTMs) play a crucial role in regulating LEF-1's subcellular localization, stability, and transcriptional activity. cytoskeleton.commdpi.com The primary PTMs affecting LEF-1 are phosphorylation and SUMOylation. cytoskeleton.com
Phosphorylation: The phosphorylation of LEF-1 can have opposing functional effects depending on the specific residues that are modified.
Inhibitory Phosphorylation: Phosphorylation by Nemo-like kinase (NLK) on Threonine 155 and Serine 166 inhibits the DNA binding of the LEF-1/β-catenin complex. cytoskeleton.com Similarly, Homeodomain-Interacting Protein Kinase-2 (HIPK2) can phosphorylate LEF-1, which abolishes its binding to the promoter of target genes and inhibits transcription. researchgate.net
Activating Phosphorylation: In contrast, phosphorylation by other kinases can enhance LEF-1 activity, although specific examples for LEF-1 are less characterized than for its family member TCF. For TCF, phosphorylation by CK-1 enhances β-catenin binding and transactivation. cytoskeleton.com
SUMOylation: The attachment of Small Ubiquitin-like Modifier (SUMO) proteins to LEF-1, a process known as SUMOylation, generally results in a loss of its activity. cytoskeleton.com The SUMOylation of LEF-1 on Lysine 25 and Lysine 267 residues is mediated by the E3 ligase PIASy and leads to transcriptional repression. cytoskeleton.com
| Modification | Enzyme | Residue(s) | Functional Consequence |
| Phosphorylation | Nemo-like kinase (NLK) | Thr155, Ser166 | Inhibits DNA binding of the LEF-1/β-catenin complex. cytoskeleton.com |
| Homeodomain-Interacting Protein Kinase-2 (HIPK2) | Not specified | Abolishes promoter binding and inhibits transcription. researchgate.net | |
| SUMOylation | PIASy | Lys25, Lys267 | Loss of transcriptional activity. cytoskeleton.com |
Lef 1 Protein in Canonical Wnt/β Catenin Signaling Pathway
LEF-1 Protein as a Core Nuclear Effector in Wnt Signal Transduction
In the canonical Wnt pathway, the signal is initiated when a Wnt ligand binds to a Frizzled (Fz) family receptor and its co-receptor, LRP5/6. frontiersin.orgnih.gov This event leads to the inactivation of a cytoplasmic "destruction complex," which in the absence of a Wnt signal, phosphorylates β-catenin, targeting it for degradation. nih.gov Upon Wnt signaling, β-catenin is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. life-science-alliance.orgnih.gov
Within the nucleus, LEF-1 functions as the primary DNA-binding protein that recruits stabilized β-catenin to the regulatory regions of Wnt target genes. nih.govnih.gov LEF-1, and other TCF/LEF family members, are the pivotal nuclear mediators that convert the Wnt signal into a program of gene expression. biologists.comnih.gov In the absence of nuclear β-catenin (i.e., an "off" Wnt signal), LEF-1 is bound to target gene promoters and acts as a transcriptional repressor. nih.gov The arrival of β-catenin in the nucleus marks the switch for LEF-1 from a repressor to a potent transcriptional activator, making it a core nuclear effector of Wnt signal transduction. nih.govnih.gov
Formation and Function of the this compound/β-Catenin/DNA Ternary Complex
The activation of Wnt target genes is contingent upon the formation of a ternary complex consisting of LEF-1, β-catenin, and DNA. wikipedia.org LEF-1 uses its HMG domain to bind to specific DNA sequences, known as Wnt-responsive elements (WREs), within the promoter and enhancer regions of target genes. nih.gov The HMG domain makes contact with the minor groove of the DNA, inducing a significant bend in the DNA architecture, a characteristic feature of HMG-box proteins. researchgate.net
Stabilized nuclear β-catenin is recruited to these LEF-1-bound DNA sites. The interaction occurs primarily through the N-terminal domain of LEF-1, which binds to the armadillo (ARM) repeat domain of β-catenin. nih.govnih.gov This direct physical association forms the stable LEF-1/β-catenin/DNA ternary complex. wikipedia.orgresearchgate.net The formation of this complex is the central event in Wnt-mediated gene activation. The primary function of this complex is to serve as a scaffold for the recruitment of a host of other proteins, known as co-activators, that are necessary to initiate transcription. life-science-alliance.org Research has shown that phosphorylated β-catenin can still form a complex with LEF-1, but this complex does not efficiently form the ternary complex with DNA, suggesting a regulatory mechanism. researchgate.net
Mechanisms of this compound-Mediated Transcriptional Activation of Wnt Target Genes
Once the LEF-1/β-catenin/DNA complex is formed, it activates transcription through several mechanisms. β-catenin itself does not bind DNA directly but functions as a powerful transcriptional co-activator. nih.govnih.gov It possesses potent transactivation domains, particularly at its C-terminus, which are critical for its function. nih.govnih.gov
The LEF-1/β-catenin complex serves as a platform to recruit components of the basal transcriptional machinery and chromatin-modifying enzymes. nih.govresearchgate.net By recruiting these additional factors, the complex facilitates chromatin remodeling, making the DNA more accessible for transcription, and promotes the assembly of the RNA polymerase II pre-initiation complex at the target gene's promoter. embopress.org The binding of β-catenin to LEF-1 essentially converts LEF-1 from a passive DNA-binding protein or an active repressor into a potent activator of transcription, leading to the expression of Wnt target genes such as c-myc and Cyclin D1, which are involved in cell proliferation. rupress.orgfrontiersin.orgnih.gov
| Key Components in LEF-1 Mediated Activation | Function |
| LEF-1 | Binds to specific Wnt Responsive Elements (WREs) in target gene promoters. |
| β-Catenin | Acts as a transcriptional co-activator upon binding to LEF-1. |
| LEF-1/β-Catenin/DNA Complex | Forms a scaffold to recruit other co-activators and the transcription machinery. |
| Wnt Target Genes | Genes such as c-myc and Cyclin D1 are transcribed, promoting cellular processes like proliferation. |
Role of this compound in Liquid-Liquid Phase Separation with β-Catenin
Recent studies have revealed a novel mechanism contributing to the transcriptional activation by the LEF-1/β-catenin complex: liquid-liquid phase separation (LLPS). life-science-alliance.orgnih.gov LLPS is a process where biomolecules, such as proteins and nucleic acids, condense into non-membranous, liquid-like droplets or "condensates." life-science-alliance.org
It has been demonstrated that LEF-1 and β-catenin can form these condensates both in vitro and in living cells upon activation of the Wnt pathway. life-science-alliance.orgnih.gov This process is dependent on the intrinsically disordered regions (IDRs) present in the this compound. nih.gov The formation of these LEF-1/β-catenin condensates appears to be crucial for robust transcriptional activation of Wnt target genes. nih.gov These phase-separated compartments are thought to concentrate the necessary transcriptional machinery, such as RNA polymerase II and co-activators, at the site of Wnt target genes, thereby enhancing the efficiency of transcription. plos.org Disruption of the IDR in LEF-1 abolishes the formation of these condensates and significantly impairs its ability to activate β-catenin-dependent transcription. life-science-alliance.orgnih.gov
Interaction of this compound with Wnt Pathway Co-activators (e.g., EP300, Pygo, Lgs)
The transcriptional output of the LEF-1/β-catenin complex is fine-tuned by its interaction with various co-activators. β-catenin acts as the primary scaffold, recruiting these factors to the DNA. nih.gov
One of the most critical co-activators is the histone acetyltransferase EP300 (also known as p300). wikipedia.org EP300 is recruited by β-catenin and acetylates histone tails, a modification that leads to chromatin decondensation and transcriptional activation. Other important co-activators include Pygopus (Pygo ) and Legless (Lgs ), also known as BCL9 in vertebrates. nih.gov BCL9 binds to the ARM repeats of β-catenin, and Pygo subsequently binds to BCL9. nih.gov This trimolecular complex is essential for the full transcriptional activity of β-catenin in many contexts. These co-activators work in concert to modify the local chromatin environment and facilitate the recruitment and activity of RNA polymerase II, leading to robust expression of target genes.
| Co-activator | Interacting Partner | Function in Wnt Pathway |
| EP300 (p300) | β-Catenin | Histone acetyltransferase; promotes chromatin opening and transcriptional activation. |
| BCL9 (Lgs) | β-Catenin | Acts as a bridge to recruit Pygopus. |
| Pygopus (Pygo) | BCL9 | Essential for the full transcriptional activity of the β-catenin complex. |
Interaction of this compound with Wnt Pathway Co-repressors (e.g., Groucho/TLE, CtBP)
In the absence of a Wnt signal and nuclear β-catenin, LEF-1 actively represses the transcription of target genes. nih.gov This repression is mediated by the recruitment of co-repressors to the this compound bound to DNA. nih.gov
The primary family of co-repressors involved are the Groucho/Transducin-Like Enhancer of split (Groucho/TLE ) proteins. nih.govembopress.org LEF-1 directly binds to TLE proteins, which in turn recruit histone deacetylases (HDACs). embopress.orgnih.gov HDACs remove acetyl groups from histones, leading to chromatin compaction and transcriptional silencing. embopress.org The binding of β-catenin and TLE to LEF-1 is mutually exclusive. berkeley.eduresearchgate.net Upon Wnt signaling, the accumulation of nuclear β-catenin leads to the displacement of Groucho/TLE from LEF-1, thereby switching the complex from a repressive to an activating state. nih.govberkeley.edu
Another co-repressor that can associate with TCF/LEF proteins is the C-terminal Binding Protein (CtBP ). nih.gov The interaction with CtBP also contributes to the repression of Wnt target genes in the "off" state of the pathway. The dynamic interplay between LEF-1 and these co-activators and co-repressors allows for precise and rapid control over the expression of Wnt target genes.
Beta Catenin Independent Modalities of Lef 1 Protein Function
Architectural Role of LEF-1 Protein in DNA Topology and Chromatin Organization
LEF-1 functions as an architectural transcription factor, influencing DNA structure and facilitating the assembly of higher-order nucleoprotein complexes. This role is primarily mediated by its high-mobility group (HMG) DNA-binding domain. researchgate.netnih.govaai.orgpnas.org The HMG domain allows LEF-1 to bind specifically to DNA sequences, often recognizing a consensus motif like 5′-CTTTGAA or 5′-CTTTGWW-3′. pnas.orgplos.org Upon binding, LEF-1 induces a significant bend in the DNA helix, typically directed towards the major groove. researchgate.netnih.govpnas.org This DNA bending is not merely a structural consequence of binding but serves a functional purpose by bringing together transcription factors bound at distant sites on the DNA. researchgate.netaai.org
A well-characterized example of LEF-1's architectural function is its involvement in the regulation of the T-cell receptor (TCR)-alpha gene enhancer. researchgate.netnih.govaai.orgnih.gov At this enhancer, LEF-1 induces a sharp bend in the DNA, facilitating interactions between other transcription factors such as Ets-1, PEBP2-alpha, and ATF/CREB proteins, which are bound at sites flanking the LEF-1 binding site. researchgate.netnih.gov This assembly of a stereospecific protein-DNA complex is crucial for maximal enhancer activity. researchgate.netnih.govaai.org Studies using circular DNA have shown that LEF-1 binding can lead to unwinding of the DNA helix and negative supercoiling, suggesting a potential role in chromatin structure modulation. pnas.org The ability of the LEF-1 HMG domain to bend DNA and facilitate interactions between nonadjacent sites highlights its function as an architectural element in transcriptional regulation, independent of its interaction with β-catenin. researchgate.netaai.org This architectural role can also enhance the binding of other factors to chromatin templates. nih.gov
Direct Transcriptional Regulation by this compound in the Absence of β-Catenin
Beyond its well-established role as a coactivator with β-catenin, LEF-1 can directly influence gene transcription independently of β-catenin binding. This β-catenin-independent transcriptional activity can involve both activation and repression of target genes, depending on the cellular context and the specific protein partners involved. e-century.uspnas.org
Alternative splicing of the LEF1 gene can generate different protein isoforms, some of which lack the β-catenin binding domain. plos.orgnih.govashpublications.orggenecards.org These truncated isoforms are not merely dominant-negative variants that block full-length LEF-1 activity; they can possess distinct biological properties and DNA binding preferences. nih.govashpublications.org For instance, a shorter LEF-1 isoform lacking exon VI was shown to inhibit E-cadherin expression in a β-catenin-independent manner, leading to reduced cellular aggregation and increased cell migration in pancreatic cancer cells. nih.govgenecards.org This contrasts with the full-length LEF-1, which, in cooperation with β-catenin, can induce the expression of cell cycle regulators like c-myc and cyclin D1. nih.gov
LEF-1 can also regulate transcription independently of β-catenin by associating with corepressors, such as Groucho proteins (TLEs), in the absence of Wnt signaling. pnas.orgbiologists.com This interaction allows LEF-1 to actively repress the expression of certain Wnt target genes. pnas.org Furthermore, studies have shown that LEF-1 can stimulate the expression of Wnt target genes in a β-catenin-independent manner in certain contexts, such as in human hematopoietic tumor cells. nih.govnih.gov This activity is not dependent on the β-catenin binding domain and can involve other regions of the this compound. nih.gov The ability of LEF-1 to directly regulate transcription through distinct mechanisms, including alternative splicing and interaction with corepressors, underscores its multifaceted role beyond the canonical Wnt pathway.
Interacting Protein Partners Beyond the Canonical Wnt Pathway
LEF-1 interacts with a diverse array of protein partners in addition to β-catenin, expanding its functional repertoire and allowing it to participate in various signaling pathways and cellular processes. These interactions mediate β-catenin-independent functions of LEF-1.
Interactions with Activating Transcription Factor (ATF) Family Proteins (e.g., ATF2, CREB)
LEF-1 physically and functionally interacts with members of the Activating Transcription Factor (ATF) and CREB families of transcription factors, such as ATF2 and CREB. researchgate.netplos.orgnih.govnih.govnih.govnih.govresearchgate.netuniprot.orgatlasgeneticsoncology.orgnih.gov These interactions are particularly relevant in the context of lymphocyte-specific gene regulation, such as at the TCR-alpha enhancer, where LEF-1 cooperates with ATF/CREB proteins bound to neighboring elements to enhance transcription. researchgate.netnih.govaai.orgplos.orgnih.govnih.gov
Studies in hematopoietic tumor cells have demonstrated that LEF-1 and TCF1 interact with ATF2 and related family members, contributing to β-catenin-independent transcriptional activation in these cells. plos.orgnih.govnih.govnih.gov This interaction appears to be crucial for the growth of certain hematopoietic malignancies in the absence of β-catenin stabilization. nih.govnih.gov The interaction with ATF family proteins highlights a significant β-catenin-independent mechanism by which LEF-1 influences gene expression and cellular processes.
Association with SMAD Proteins in TGF-β Signaling (e.g., SMAD2, SMAD3)
LEF-1 and other TCF/LEF proteins interact with SMAD proteins, key mediators of the Transforming Growth Factor-beta (TGF-β) signaling pathway. ashpublications.orgpnas.orgthebiogrid.orgbiologists.comsdbonline.orgnih.gov Specifically, LEF-1 has been shown to associate with receptor-regulated SMADs like SMAD2 and SMAD3, as well as the common SMAD4. pnas.orgthebiogrid.org This interaction can occur through the HMG box domain of LEF-1. pnas.org
The association between LEF-1 and SMAD proteins allows for crosstalk and synergistic activation of target genes by the TGF-β and Wnt pathways, even in a β-catenin-independent manner. pnas.orgsdbonline.orgnih.gov For instance, the transcription of the Xenopus homeobox gene twin (Xtwn) can be synergistically activated by TGF-β and Wnt pathways, requiring both SMAD and LEF-1/TCF DNA-binding sites in the promoter. pnas.orgsdbonline.org This cooperative signaling mediated by the physical interaction between SMADs and LEF-1/TCF factors demonstrates a crucial β-catenin-independent function of LEF-1 in integrating signals from different pathways. pnas.orgnih.gov While β-catenin can also interact with p-SMAD3, this interaction appears distinct from the LEF-1/SMAD interaction and may mediate different outcomes, such as profibrotic effects of TGF-β1. biologists.com
Other Key Protein-Protein Interactions
In addition to ATF and SMAD proteins, LEF-1 interacts with a variety of other protein partners that contribute to its β-catenin-independent functions. These interactions broaden LEF-1's involvement in diverse cellular processes. Some of these interacting proteins include:
AML-1 (RUNX1): Involved in the assembly and function of the TCR alpha enhancer complex, cooperating with LEF-1 and Ets-1. nih.gov
ALYREF (ALY/REF): Mentioned as a potential coactivator that can associate with LEF-1 in the absence of Wnt signals. pnas.orgthebiogrid.org
Groucho/TLEs: Act as corepressors that bind to LEF-1 in the absence of β-catenin, leading to transcriptional repression of Wnt-responsive genes. pnas.orgbiologists.com
Other factors: LEF-1 has been reported to interact with other factors such as Ets, TFE-3, and Sp1, further highlighting its ability to form complexes with various transcription factors and cofactors to regulate gene expression independently of β-catenin. oncotarget.com
These interactions underscore the complex network of protein associations that enable LEF-1 to exert its diverse functions outside the canonical Wnt signaling pathway.
Diverse Biological Contexts for β-Catenin-Independent this compound Activity
The β-catenin-independent activities of LEF-1 are critical in a variety of biological contexts, contributing to normal development and being implicated in disease. These functions often involve the architectural role of LEF-1, its direct transcriptional regulation, and its interactions with diverse protein partners.
In development, LEF-1's architectural role is essential for the proper assembly of enhancer complexes regulating genes crucial for processes like thymocyte differentiation and organogenesis. researchgate.netnih.gov The β-catenin-independent functions of LEF-1 are also important in hematopoiesis, where LEF-1 and TCF1, through interactions with ATF2, contribute to the growth of hematopoietic malignancies even without β-catenin stabilization. plos.orgashpublications.orgnih.govnih.govnih.gov A shorter LEF-1 isoform lacking the β-catenin binding domain has been shown to have distinct biological and DNA binding properties in hematopoietic cells. ashpublications.org
LEF-1's β-catenin-independent activities are also significant in cancer progression. In pancreatic cancer, a specific LEF-1 isoform promotes cell migration and reduces adhesion independently of β-catenin. nih.govgenecards.org LEF-1 can also influence epithelial-mesenchymal transition (EMT), a process involved in cancer invasion and metastasis, through mechanisms that are not solely dependent on the Wnt/β-catenin pathway. e-century.us Furthermore, LEF-1 can promote androgen receptor expression and activity in prostate cancer cells in an androgen-independent manner. e-century.us In rhabdomyosarcoma, LEF-1 can exhibit tumor suppressive functions and attenuate aggressiveness, potentially involving regulation of other TCF factors like TCF1, with a subordinate role for β-catenin activity. oncotarget.com
Lef 1 Protein in Developmental Biology and Organogenesis
Regulation of Epithelial-Mesenchymal Interactions and Transitions (EMT)
LEF-1 is essential in stem cell maintenance and organ development, particularly through its involvement in epithelial-mesenchymal transition (EMT). e-century.us EMT is a fundamental process in development characterized by the loss of cell-cell junctions and polarity, and the acquisition of migratory and invasive properties by epithelial cells. nih.govnih.gov LEF-1 can activate the transcription of hallmark EMT effectors, including N-Cadherin, Vimentin (B1176767), and Snail. e-century.us While often mediated by the Wnt/β-catenin signaling pathway, LEF-1 can also modulate gene transcription and induce EMT independently of β-catenin in certain contexts. wikipedia.orge-century.usnih.gov Overexpression of LEF-1 has been shown to upregulate nuclear β-catenin and promote dramatic EMT in certain epithelial cell lines. nih.gov This process involves the downregulation of epithelial marker proteins like E-cadherin and the upregulation of mesenchymal markers such as vimentin and N-cadherin. nih.gov
Roles in Hair Follicle Morphogenesis and Hair Cycling
LEF-1 plays a critical role in hair follicle development and regeneration. medsci.orgnih.gov Its expression is dynamic throughout the hair follicle cycle. medsci.org During embryonic development, LEF-1 is present in the ectoderm and is crucial for hair development. medsci.org Studies using LEF-1 knockout mice have shown a reduced number of hair follicles and a failure of residual follicles to produce normal hair shafts. pnas.org Conversely, ectopic expression of LEF-1 can lead to hair formation in inappropriate locations. pnas.org
LEF-1 mRNA is present in pluripotent ectoderm and is upregulated in a restricted pattern just before the formation of underlying mesenchymal condensates and the commitment of overlying ectodermal cells to form hair follicles. nih.gov New waves of ectodermal LEF-1 expression coincide with new waves of follicle morphogenesis. nih.gov LEF-1 is strongly expressed during the anagen phase (growth phase) of the hair cycle but is attenuated during the catagen (regression) and telogen (resting) phases. medsci.orgnih.gov In the postnatal hair follicle cycle, inductive mesenchymal expression of LEF-1 is observed during the anagen stage. nih.gov LEF-1 is mainly expressed in the dermal papilla, which is crucial for the maturation, development, and growth of hair follicles. mdpi.comresearchgate.net It promotes the differentiation of bulge stem cells towards a hair fate, a process accompanied by the nuclear translocation of β-catenin. medsci.orgnih.gov LEF-1 appears to activate target proteins like c-myc and jagged1, and co-activate the Wnt and Notch signaling pathways during this differentiation. nih.gov
Data on LEF-1 expression during the hair cycle:
| Hair Cycle Stage | LEF-1 Expression Level | Location |
| Anagen | Strong | Dermal papilla, matrix, precortex |
| Catagen | Attenuated | Not specified |
| Telogen | Attenuated | Not specified |
| Early Anagen | Accumulated | Bulge and matrix areas |
Involvement in Tooth and Craniofacial Development
LEF-1 is critically involved in tooth and craniofacial development. frontiersin.orgresearchgate.net Loss of LEF-1 function results in arrested tooth development at the late bud stage. frontiersin.orgnih.govnih.govnih.gov LEF-1 is required for a relay of Wnt signaling to a cascade of FGF signaling activities, mediating the epithelial-mesenchymal interaction during tooth morphogenesis. nih.govnih.gov In the developing tooth bud, LEF-1 is initially expressed in the oral and dental epithelium, transitioning to mostly mesenchymal expression later in development. frontiersin.org
LEF-1 acts as a critical survival factor for dental epithelial cells during tooth morphogenesis. nih.gov In the absence of LEF-1, apoptotic activity is significantly increased within the dental epithelium, preventing the tooth germ from advancing to the cap stage. nih.gov Inhibition of apoptosis by FGF4 can rescue tooth development in LEF-1 null mutants. nih.gov LEF-1 is a direct transcriptional target of the FGF4 gene, linking Wnt and FGF signaling in tooth development. nih.gov
LEF-1 is also a marker of early craniofacial development and is expressed in the oral and dental epithelium. nih.gov It interacts with other factors like Sox2 and Pitx2 to regulate incisor development and stem cell renewal. nih.gov LEF-1 also interacts with Dkk1, an inhibitor of Wnt signaling, in craniofacial domains, suggesting a complex regulatory network. plos.org
Data on LEF-1 expression during tooth development:
| Developmental Stage (Mouse) | LEF-1 Expression Location |
| E10.5 (Tooth bud) | Oral and dental epithelium frontiersin.org |
| E13.5 (Bud stage) | Distal tooth bud epithelium and condensing tooth mesenchyme uniprot.org |
| E13.5 - E14.5 | Lower molar mesenchyme uniprot.org |
| E14.5 onwards | Mostly mesenchymal expression in developing tooth bud frontiersin.org |
| E16.5 (Early hair germs) | Epithelium and mesenchyme uniprot.org |
| E17.5 (Bell stage) | Dental mesenchymal cells uniprot.org |
LEF-1 Protein in Lymphoid System Development and Cell Differentiation
LEF-1 is a lymphoid-specific protein expressed in pre-B and T cells and plays a significant role in the development and differentiation of the lymphoid system. wikipedia.orgwikidoc.org
B-Lymphocyte Development and Maturation
LEF-1 is expressed in pre-B cells. wikipedia.orgwikidoc.org While the provided search results focus more heavily on its role in T-cell development and its implication in B-cell malignancies like chronic lymphocytic leukemia (CLL) and Burkitt lymphoma (BL), its expression in pre-B cells indicates a role in early B-lymphocyte development and maturation. wikipedia.orge-century.uswikidoc.org
T-Lymphocyte Development and T-Cell Receptor Enhancer Function
LEF-1 is expressed in T cells and is crucial for T-lymphocyte development and differentiation. wikipedia.orgwikidoc.org It binds to a functionally important site in the T-cell receptor-alpha (TCRA) enhancer and confers maximal enhancer activity. wikipedia.orggenecards.orgwikidoc.org LEF-1 plays an architectural role in the assembly and function of the regulatory nucleoprotein complex associated with the TCR-alpha enhancer by inducing a sharp bend in the DNA and facilitating interactions with other transcription factors like Ets-1, PEBP2-alpha, and ATF/CREB. rcsb.orgresearchgate.net
LEF-1 is required for the maturation and development of IL17A expressing gamma-delta T cells, modulating the expression of regulator loci of BLK. genecards.orguniprot.org It is also implicated in alpha-beta T cell differentiation. cancerindex.org LEF-1 and the closely related T-cell factor 1 (TCF-1) play important regulatory roles in thymocyte differentiation. rcsb.orgresearchgate.net
Contribution of this compound to Other Organogenesis Processes (e.g., Limb Development, Brain Development, Fin Development)
LEF-1 contributes to the development of various other organs and structures. It is required for the inductive formation of several epithelial-derived organs beyond hair and teeth, including mammary glands and airway submucosal glands. medsci.orgnih.gov
In limb development, LEF-1, along with TCF-1, regulates paraxial mesoderm formation. biologists.com Null mutations in both Lef1 and Tcf1 in mice cause defects in paraxial mesoderm differentiation and lead to defects in limb bud development, including the failure to express Fgf8 and form an apical ectodermal ridge. nih.gov This suggests a redundant role for LEF-1 and TCF-1 in Wnt signaling during mouse limb development. nih.gov LEF-1 expression is found in the mesenchyme of the limb bud. nih.govnih.gov
LEF-1 is also important for brain development, particularly in the development of the hippocampus and the generation of dentate gyrus granule cells. biologists.comfrontiersin.org In the developing brain, LEF-1 is abundantly expressed in the mesencephalon and thalamus. biologists.com LEF-1-deficient embryos lack dentate gyrus granule cells. biologists.comfrontiersin.org LEF-1 is selectively expressed in the dentate neuroepithelium early in development, which is the source of dentate granule neurons and adult hippocampal neural stem cells. frontiersin.org Canonical Wnt signaling through LEF-1 is required for hypothalamic neurogenesis in zebrafish. biologists.com LEF-1 expression begins in the ventral forebrain and becomes restricted to the posterior hypothalamus during development. biologists.com
In zebrafish, lef1 is expressed in the primitive streak and limb buds of the early embryo, regulating paraxial mesoderm formation and limb development in a redundant manner with tcf1. biologists.com While the searches did not yield specific detailed findings solely on "fin development" as a distinct category, its role in limb development in mice and expression in early zebrafish embryos involved in mesoderm formation and limb buds (analogous to fins in fish) suggests a likely, though not explicitly detailed in the provided results, role in fin development mediated through conserved Wnt signaling pathways.
This compound in Stem Cell Maintenance and Fate Specification
Lymphoid enhancer-binding factor 1 (LEF-1) is a transcription factor that plays a crucial role in the canonical Wnt/β-catenin signaling pathway, which is fundamental to various developmental processes, including the regulation of stem cell maintenance and fate specification. LEF-1, along with other T-cell factor (TCF) family members (TCF1, TCF3, and TCF4), acts as a nuclear effector of Wnt signaling ijstemcell.comnih.gov. In the presence of Wnt signals, stabilized β-catenin translocates into the nucleus and binds to TCF/LEF proteins, converting them from transcriptional repressors (in the absence of β-catenin, often bound to co-repressors like Groucho) into transcriptional activators of target genes ijstemcell.comnih.gov.
The function of LEF-1 in stem cells is context-dependent and can involve both promoting self-renewal and inducing differentiation, often in conjunction with β-catenin and other signaling pathways nih.gov. Studies in various stem cell populations have shed light on the intricate roles of LEF-1.
In hair follicle bulge stem cells, LEF-1 is essential for differentiation towards a hair fate. Its expression is dynamically regulated during the hair growth cycle, showing strong nuclear expression during the anagen phase when stem cells are activated and differentiate medsci.org. Overexpression of LEF-1 promotes bulge stem cell differentiation, which is accompanied by the nuclear translocation of β-catenin and the activation of downstream signaling molecules like c-myc and jagged1 medsci.org. This suggests that LEF-1 drives differentiation in this context by activating the Wnt pathway.
Research on mouse embryonic stem cells (mESCs) indicates a more complex role for LEF-1 compared to other TCF family members like TCF1. While TCF1 appears to be critical for maintaining stemness, LEF-1 has been implicated in the initiation of differentiation nih.govbvsalud.org. Ectopic expression of LEF-1 in mESCs did not support self-renewal, whereas overexpression of TCF1 did bvsalud.org. Furthermore, knockdown of Lef1 inhibited differentiation, suggesting its necessity for this process nih.gov. LEF-1 expression is associated with differentiation activities in ESCs and mammalian development, and its increased expression might initiate the exit from naive pluripotency by inducing endodermal gene expression biologists.comnih.gov. Studies have shown that depletion of both TCF3 and LEF-1 can maintain undifferentiated mESCs without exogenous factors, highlighting their roles in promoting differentiation biologists.com.
In adult hippocampal neural stem and progenitor cells (AH-NSPCs), LEF-1 plays a role in neuronal fate specification. BMP and Wnt signaling pathways cooperate through LEF-1 to enhance neuronal production from AH-NSPCs nih.gov. Active β-catenin and LEF-1 accumulate in quiescent neural stem cells, and these cells show enhanced TCF/LEF1-driven transcription frontiersin.orgnih.gov. Alternative splicing of Lef1, specifically the retention of exon 6, leads to the accumulation of a stable full-length LEF-1 isoform in quiescent cells, suggesting a role for specific LEF-1 isoforms in maintaining the quiescent state or regulating the transition to activation frontiersin.orgnih.gov.
LEF-1 is also involved in the specification of endothelial cell fate. Studies using human embryonic stem cells have shown that Wnt signaling-dependent endothelial cell specification in the Fli1a-positive progenitor population occurs in conjunction with the auto-upregulation of LEF-1 nih.gov. This indicates that LEF-1 positively regulates endothelial cell specification during vasculogenesis nih.gov.
Detailed research findings highlight the context-dependent nature of LEF-1 function in stem cells. While it is a key mediator of the pro-proliferative and self-renewal promoting canonical Wnt pathway, its specific interaction partners, expression levels, and isoform variations can dictate whether a stem cell maintains pluripotency, enters quiescence, or commits to a specific differentiation lineage. The interplay between LEF-1 and other signaling pathways, such as Notch in hair follicle stem cells and BMP in neural stem cells, further underscores the complexity of its regulatory role medsci.orgnih.gov.
The following table summarizes some key findings regarding LEF-1's role in different stem cell types:
| Stem Cell Type | Role of LEF-1 | Key Findings | Associated Pathways/Factors |
| Hair Follicle Bulge Stem Cells | Promotes differentiation towards hair fate. medsci.org | Upregulated and nuclear localized during differentiation. Required for activating downstream targets like c-myc and jagged1. medsci.org | Wnt signaling, β-catenin, Notch signaling. medsci.org |
| Mouse Embryonic Stem Cells (mESCs) | Involved in initiating differentiation; does not support self-renewal alone. nih.govbvsalud.org | Ectopic expression does not maintain self-renewal. Knockdown inhibits differentiation. Associated with endodermal gene expression. nih.govbiologists.comnih.gov | Wnt signaling, β-catenin, TCF1, TCF3, LIF/STAT3, MEK pathway. nih.govbvsalud.orgbiologists.comnih.gov |
| Adult Hippocampal Neural Stem Cells | Involved in neuronal fate specification and quiescence. nih.govfrontiersin.orgnih.gov | Accumulates in quiescent cells. Alternative splicing affects isoform stability. Cooperates with BMP signaling for neurogenesis. nih.govfrontiersin.orgnih.gov | Wnt signaling, β-catenin, BMP signaling, NFIX, alternative splicing. nih.govfrontiersin.orgnih.gov |
| Human Embryonic Stem Cells | Positively regulates endothelial cell specification. nih.gov | Auto-upregulation observed during Wnt-dependent endothelial cell specification. nih.gov | Wnt signaling, β-catenin, Fli1a. nih.gov |
| Hematopoietic Stem Cells | Plays a critical role in maintenance. life-science-alliance.orglife-science-alliance.orge-century.us | LEF1-deficient fetal mouse liver pro-B cells show reduced cell cycle entry and increased apoptosis. e-century.usnih.gov | Wnt/β-catenin signaling. life-science-alliance.orglife-science-alliance.orge-century.us |
The dynamic expression patterns and functional diversity of LEF-1 in various stem cell niches highlight its critical, yet context-dependent, role in governing stem cell fate decisions and maintaining tissue homeostasis during development and regeneration.
Molecular Pathogenesis Associated with Aberrant Lef 1 Protein Activity
Molecular Mechanisms of LEF-1 Protein in Oncogenesis and Tumor Progression
Aberrant LEF-1 activity contributes to cancer development and progression through its influence on several key cellular processes, including proliferation, apoptosis, migration, and invasion. nih.gove-century.usresearchgate.net
Role in Cell Proliferation and Apoptosis Regulation
LEF1 plays a significant role in regulating cell proliferation and apoptosis, often in a context-dependent manner. Full-length LEF1, typically acting with β-catenin, promotes cell proliferation. nih.gov Conversely, a truncated LEF1 isoform, lacking the β-catenin binding domain, is thought to be inhibitory, competing for DNA binding sites and potentially reducing growth and increasing apoptosis via caspase-3 activity in some contexts. nih.gov
In colorectal cancer cells, knockdown of LEF1 has been shown to increase apoptosis in vitro and reduce tumor growth in vivo. nih.gove-century.us Similarly, silencing of LEF1-AS1, a long non-coding RNA associated with LEF1, in colorectal cancer cells led to elevated apoptosis. frontiersin.org In melanoma cells with high LEF1 expression, LEF1 suppression induced cell growth retardation and apoptosis. mdpi.com Pharmacological inhibition of LEF1 transcriptional activity has also been found to promote apoptosis in renal cell carcinoma and chronic lymphocytic leukemia. mdpi.com
However, in some contexts, LEF1 can act to suppress proliferation. In certain rhabdomyosarcoma cell lines, LEF1 knockdown increased proliferative capacity and decreased apoptotic cells. oncotarget.com This highlights the complex and context-dependent nature of LEF1's role in these processes.
LEF1 can influence the expression of genes critical for cell cycle progression and survival, such as c-MYC and Cyclin D1. mdpi.complos.orgnih.gov In acute lymphoblastic leukemia (ALL), novel LEF1 mutations (K86E and P106L) were found to significantly promote the proliferation of ALL cells and enhance the promoter activity and mRNA levels of c-MYC and Cyclin D1. plos.org
Influence on Cell Migration and Invasion
LEF1's aberrant activity is strongly linked to increased cancer cell migration and invasion, processes critical for metastasis. nih.gove-century.usresearchgate.net LEF1 is a facilitator of epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion. nih.gove-century.us
Studies have shown that knockdown of LEF1 reduces the invasiveness of colorectal cancer cells, potentially through decreased expression of matrix metalloproteinases (MMP)-2 and MMP-9. nih.gove-century.us In glioblastoma cells, miR-218 has been shown to regulate and suppress LEF1 expression, limiting invasiveness. nih.gov Similarly, miR-34a negatively regulates LEF1 expression, diminishing the EMT capability of prostate cancer cells. nih.gov
Hepatocyte growth factor (HGF) can enhance tumor invasion, and this effect is dependent on the transcriptional activation of LEF1 through the Akt/NF-κB pathway. oup.com Knockdown of LEF1 dramatically inhibited HGF-induced tumor invasion and reduced the protein levels of EMT-inducing transcriptional factors like Slug and ZEB2 in breast cancer cells. oup.com
In ovarian cancer, downregulation of the lncRNA LEF1-AS1 inhibited the migration and invasion of cancer cells. frontiersin.org High LEF1 expression in oral squamous cell carcinoma (OSCC) is associated with lymphovascular invasion. nih.gov While LEF1 generally promotes invasion, in some rhabdomyosarcoma cell lines, LEF1 knockdown led to a significant decrease in invasive capacity, again indicating context-specific roles. oncotarget.com
This compound-Mediated Epithelial-Mesenchymal Transition in Carcinogenesis
LEF1 is a key mediator of Epithelial-Mesenchymal Transition (EMT), a fundamental process in both embryonic development and cancer progression, characterized by the loss of epithelial characteristics and the acquisition of mesenchymal features, facilitating migration and invasion. nih.gove-century.usresearchgate.netmdpi.comjcancer.org LEF1 promotes EMT by activating the transcription of hallmark EMT effectors such as N-Cadherin, Vimentin (B1176767), and Snail. nih.gove-century.usresearchgate.net
The interaction between β-catenin and LEF1 at the promoter regions of genes like Vimentin is implicated in the overexpression of these mesenchymal markers in migratory cancer cells, including oral squamous cancer cells and breast cancer cells. nih.gove-century.us LEF1 can also repress the transcription of epithelial markers like E-cadherin by recruiting co-factors and interacting directly with the E-cadherin gene promoter. nih.gov Inhibition of E-cadherin can lead to nuclear localization of β-catenin, where it can bind and activate LEF1, increasing the transcription of oncogenes and promoting cell growth. nih.gov
While the Wnt/β-catenin signaling pathway is a known driver of EMT, studies suggest that LEF1 can regulate EMT markers and promote EMT qualities even independently of this pathway. nih.gove-century.us Unregulated LEF1 expression can lead to increased EMT characteristics. nih.gove-century.us
LEF1-mediated EMT has been observed in various cancer types, contributing to their aggressive phenotype. nih.gove-century.usresearchgate.netjcancer.org For instance, LEF1 facilitates EMT in esophageal squamous cell carcinoma. jcancer.org
Specific Molecular and Cellular Roles in Cancer Models
LEF1 exhibits specific roles in various cancer types, influencing their initiation, progression, and response to therapy.
Acute Lymphoblastic Leukemia (ALL): LEF1 is necessary for T- and B-cell differentiation and proliferation and is normally expressed in human bone marrow. e-century.usnih.gov However, there is a significantly increased expression of LEF1 in ALL. e-century.us Overexpression of LEF1 can induce acute myeloid leukemia in murine models. e-century.usnih.gov High LEF1 expression in adult B-precursor ALL patients is associated with higher white blood cell counts, a higher percentage of lymphoblasts, shorter relapse-free survival, and is an independent predictor for relapse-free survival in standard-risk patients. e-century.usplos.orgnih.govashpublications.org Novel LEF1 mutations have also been identified in ALL patients with high-risk features and are shown to promote cell proliferation. plos.org
Glioblastoma Multiforme (GBM): LEF1 protein is upregulated in malignant astrocytic brain tumors and promotes glioma cell proliferation and invasion. researchgate.net The lncRNA LEF1-AS1 is also upregulated in glioblastoma and promotes tumor growth. dovepress.comtandfonline.com
Renal Cell Carcinoma (RCC): Aberrant LEF1 activity contributes to RCC progression, and inhibition treatments targeting LEF1 have shown effectiveness in alleviating cancer growth, migration, and invasion. nih.gove-century.us Pharmacological suppression of LEF1 has been found to promote apoptosis in RCC. mdpi.com
Prostate Cancer: LEF1 promotes androgen receptor expression and activity in an androgen-independent manner, increasing prostate cancer growth even without androgen ablation therapy. nih.gove-century.usresearchgate.net High levels of LEF1 expression are correlated with advanced, hormone-refractory prostate cancer. aacrjournals.org The ETS-family transcription factor ERG, aberrantly upregulated in a significant percentage of prostate cancers, activates Wnt/LEF1 signaling, and LEF1 is defined as a direct target of ERG. aacrjournals.org LEF1 inhibition fully abolished ERG-induced Wnt signaling and oncogenic properties like cell growth and invasion in prostate cancer cells. aacrjournals.org miR-34a negatively regulates LEF1 expression, diminishing EMT capability in prostate cancer cells. nih.gov
Ovarian Cancer: High LEF1 expression is correlated with poor prognosis in ovarian cancer. nih.gov The lncRNA LEF1-AS1 promotes ovarian tumor progression. frontiersin.orgresearchgate.net PITX2, LEF-1, and β-catenin are frequently overexpressed in ovarian cancer samples and cell lines, suggesting their important roles in progression by promoting tumor growth and migration. hilarispublisher.com
Lung Cancer: Increased LEF1 and HOXB9 expression in lung cancer cells can potentiate increased chemotactic invasion and outgrowth. nih.gov The lncRNA LEF1-AS1 is highly expressed in lung cancer and has oncogenic function, promoting proliferation and invasion. frontiersin.orgdovepress.comnih.govresearchgate.net High LEF1 expression has been previously correlated with poor prognosis in lung cancer. scielo.br
Hepatocellular Carcinoma (HCC): High expression of LEF1 in HCC tissues is associated with poor prognosis. cancerindex.org LEF-1 promotes cell proliferation, migration, and invasion in HCC cells. cancerindex.org
Osteosarcoma: The lncRNA LEF1-AS1 is an upregulated oncogene promoting osteosarcoma progression. frontiersin.org High expression of LEF1 is associated with multiple tumors, including osteosarcoma. hilarispublisher.com
Retinoblastoma: Silencing of the lncRNA LEF1-AS1 inhibits the biological function of retinoblastoma cells by inhibiting the expressions of β-catenin and LEF1. frontiersin.org
Here is a summary table of LEF1's role in specific cancer models:
| Cancer Type | LEF1 Expression Level (typically) | Role in Progression | Associated Mechanisms / Findings | Prognostic Significance (typically) |
| Colorectal Cancer | Upregulated in carcinogenesis | Promotes tumorigenesis, growth, invasion, metastasis (complex/context-dependent) | Associated with shorter overall survival, increased risk of liver metastasis. Knockdown increases apoptosis, reduces invasion. Truncated isoform may be inhibitory. Can suppress tumor growth by restricting cancer stem cell niches. nih.gove-century.usplos.orgnews-medical.net | Poor (generally), but complex e-century.usnews-medical.net |
| Acute Lymphoblastic Leukemia | Significantly Increased | Linked to leukemic transformation, promotes proliferation, associated with high-risk ALL | High expression associated with higher WBC, lymphoblasts, shorter relapse-free survival. Novel mutations promote proliferation. e-century.usplos.orgnih.govashpublications.org | Poor |
| Glioblastoma Multiforme | Upregulated | Promotes proliferation and invasion | lncRNA LEF1-AS1 promotes tumor growth. researchgate.netdovepress.comtandfonline.com | Poor (implied) |
| Renal Cell Carcinoma | Aberrant activity | Contributes to progression, promotes growth, migration, invasion | Inhibition treatments effective. Pharmacological suppression promotes apoptosis. nih.gove-century.usmdpi.com | Poor (implied) |
| Prostate Cancer | Upregulated | Promotes growth and invasion (androgen-independent), linked to advanced cancer | Promotes androgen receptor expression. Direct target of ERG. LEF1 inhibition blocks ERG-induced oncogenic properties. miR-34a diminishes EMT. nih.gove-century.usresearchgate.netaacrjournals.org | Poor (implied) |
| Ovarian Cancer | High expression | Promotes tumor progression, growth, and migration | lncRNA LEF1-AS1 promotes progression. Overexpressed with PITX2 and β-catenin. frontiersin.orgnih.govresearchgate.nethilarispublisher.com | Poor |
| Lung Cancer | Highly expressed | Promotes proliferation, invasion, and outgrowth | Increased expression with HOXB9. lncRNA LEF1-AS1 is oncogenic. nih.govfrontiersin.orgdovepress.comnih.govresearchgate.net | Poor |
| Hepatocellular Carcinoma | High expression | Promotes proliferation, migration, and invasion | Associated with poor prognosis. cancerindex.org | Poor |
| Osteosarcoma | High expression | Promotes progression | lncRNA LEF1-AS1 is oncogenic. frontiersin.orghilarispublisher.com | Poor (implied) |
| Oral Squamous Cell Carcinoma | Overexpressed | Promotes tumor progression, associated with invasion | Associated with lymphovascular invasion and reduced overall survival. lncRNA LEF1-AS1 is oncogenic and associated with poor prognosis. nih.gove-century.usnih.govtandfonline.com | Poor |
| Retinoblastoma | Involved | Inhibits biological function when silenced (via lncRNA LEF1-AS1) | Silencing lncRNA LEF1-AS1 inhibits β-catenin and LEF1 expression. frontiersin.org | Not specified |
Involvement of this compound in Other Molecular Disease Mechanisms
Beyond cancer, LEF1 is implicated in other molecular disease mechanisms. One notable example highlighted in the search results is its involvement in congenital neutropenia. LEF-1 is crucial for neutrophil granulocytopoiesis, and its expression is severely reduced in congenital neutropenia. nih.govashpublications.org This indicates a critical role for LEF1 in the proper development of neutrophils, a type of white blood cell essential for the immune system, and that its deficiency contributes to this disorder.
Advanced Methodologies for Investigating Lef 1 Protein
Gene Expression Profiling and Transcriptional Analysis (e.g., qRT-PCR, RNA-seq)
Gene expression profiling techniques are fundamental for understanding the transcriptional regulation of the LEF1 gene and identifying the downstream genes whose expression is controlled by LEF-1. Quantitative real-time PCR (qRT-PCR) is commonly used to measure the mRNA levels of LEF1 and its target genes in various cell types or tissues under different conditions. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net This allows for the assessment of changes in LEF1 expression during development, disease progression, or in response to specific stimuli. For instance, studies have shown overexpression of LEF1 mRNA in chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) compared to controls. biosb.comresearchgate.netbiosb.com
RNA sequencing (RNA-seq) provides a more comprehensive, genome-wide view of gene expression. nih.govbiorxiv.orgbiorxiv.org By analyzing the entire transcriptome, researchers can identify novel LEF-1 target genes and pathways influenced by LEF-1. RNA-seq has been employed to reveal the global transcriptional changes associated with altered LEF-1 expression, such as those occurring during epithelial-mesenchymal transition (EMT) or in various cancer types. nih.gov For example, RNA-seq profiling during palatal fusion identified LEF1 as a differentially expressed gene involved in regulating EMT via the Hippo signaling pathway. nih.gov
Protein Localization and Quantification Techniques (e.g., Immunohistochemistry, Immunofluorescence)
Determining the cellular localization and quantifying the protein levels of LEF-1 are crucial for understanding its function. As a transcription factor, LEF-1 primarily functions in the nucleus, but its translocation and expression levels can be regulated. biosb.combiosb.com
Immunohistochemistry (IHC) and immunofluorescence (IF) are widely used techniques to visualize and quantify LEF-1 protein in tissues and cells. biosb.commedsci.orgresearchgate.netbmj.com IHC involves using antibodies to detect LEF-1 in tissue sections, often revealing its distribution and abundance in specific cell populations. For example, nuclear LEF-1 immunostaining has been observed in T cells and pro-B cells in normal lymphoid tissues and is a prominent feature in CLL/SLL cases. biosb.combiosb.com IHC has also been used to study LEF-1 localization during hair follicle development, showing its accumulation in specific areas during the hair cycle. medsci.org
Immunofluorescence allows for the visualization of LEF-1 with higher resolution, often in conjunction with other cellular markers to determine its precise subcellular location and co-localization with interacting partners. researchgate.net Both techniques can be used to semi-quantitatively assess this compound levels and have been utilized to correlate LEF-1 expression patterns with disease status or developmental stages. biosb.combiosb.comresearchgate.netbmj.com
Molecular Interaction Studies
Understanding how LEF-1 interacts with DNA, other proteins, and regulatory molecules is key to deciphering its molecular mechanisms.
Chromatin Immunoprecipitation (ChIP) and its Variants (e.g., ChIP-seq) for DNA Binding Analysis
Chromatin immunoprecipitation (ChIP) is the gold standard for identifying protein-DNA interactions in vivo. pnas.orgresearchgate.net ChIP involves crosslinking proteins to DNA, fragmenting the chromatin, and then using an antibody specific to LEF-1 to immunoprecipitate LEF-1-bound DNA fragments. cellsignal.comresearchgate.net The precipitated DNA is then analyzed to identify the genomic regions bound by LEF-1.
ChIP followed by quantitative PCR (ChIP-qPCR) is used to validate LEF-1 binding to specific, known DNA sequences, such as Wnt response elements in the promoters or enhancers of target genes like c-myc or AXIN2. cellsignal.commerckmillipore.comaai.orgcancerindex.org
ChIP-sequencing (ChIP-seq) is a high-throughput technique that allows for genome-wide mapping of LEF-1 binding sites. cellsignal.compnas.orgresearchgate.net This provides a comprehensive view of the LEF-1 regulome, identifying both known and novel genomic regions directly bound by LEF-1. ChIP-seq data can reveal the context-specific DNA binding of LEF-1 and how it is influenced by cellular state or signaling pathways. For instance, ChIP-seq has been used to show LEF-1 binding to the latent EBV genome at sites regulating viral lytic genes. plos.org
Co-Immunoprecipitation and Mass Spectrometry for Protein-Protein Interactions
Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions. pnas.orgspringernature.comnih.gov This method involves using an antibody to pull down LEF-1 from cell lysates, and then analyzing the precipitated complex to identify other proteins that are physically associated with LEF-1. pnas.orgspringernature.com Western blotting is often used downstream of Co-IP to confirm the presence of a suspected interacting partner in the immunoprecipitated complex. pnas.orgspringernature.com
Co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS) allows for the unbiased identification of proteins that interact with LEF-1 on a larger scale. springernature.comnih.govnih.govcreative-proteomics.com This powerful combination can reveal novel LEF-1 interacting partners and map complex protein networks involving LEF-1. Proteomic analyses using Co-IP-MS have been employed to identify beta-catenin as a significant interactor of LEF-1 in the nucleus of Wnt-responsive cells and to discover novel beta-catenin interactors potentially involved in nuclear localization. nih.govbiorxiv.org
Biophysical Approaches for Studying Protein-DNA and Protein-Protein Complex Formation (e.g., DNase I footprint assay, Structural analysis using AlphaFold/PDB)
Biophysical techniques provide detailed insights into the molecular interactions of LEF-1, including its binding affinity to DNA and the structural basis of its interactions with other proteins.
DNase I footprinting is a classical method used to precisely map the binding site of a protein on a DNA sequence. oup.com This technique involves incubating a DNA fragment with LEF-1, followed by partial digestion with DNase I. The regions of DNA bound by LEF-1 are protected from digestion, leaving a "footprint" that can be identified on a gel. This method has been used to confirm LEF-1 binding to specific DNA sequences within enhancers. oup.com
Structural analysis techniques, such as X-ray crystallography, NMR spectroscopy, and increasingly, computational methods like AlphaFold, provide atomic-level details of LEF-1 structure and its complexes with DNA or other proteins. wikipedia.orgrcsb.org The Protein Data Bank (PDB) archives experimentally determined protein structures, including those of the LEF-1 HMG box domain bound to DNA. wikipedia.orgrcsb.org Computational tools like AlphaFold can predict protein structures and protein-protein complexes, offering valuable hypotheses about how LEF-1 interacts with its partners, particularly when experimental structures are unavailable. These structural insights are crucial for understanding the mechanisms of DNA bending by LEF-1's HMG box domain and how protein-protein interactions, such as with beta-catenin, modulate its activity. wikipedia.orgrcsb.org
Functional Perturbation Studies
To determine the functional consequences of LEF-1 expression and activity, researchers employ perturbation studies that involve altering LEF-1 levels or inhibiting its function.
Techniques like small interfering RNA (siRNA) or short hairpin RNA (shRNA) are used to knock down the expression of LEF1 mRNA, leading to reduced this compound levels. aai.orgplos.orgmdpi.com This allows researchers to study the effects of LEF-1 depletion on cellular processes such as proliferation, migration, invasion, differentiation, and apoptosis. For example, knockdown of LEF-1 has been shown to inhibit the malignancy and motility of colonic adenocarcinoma cells. mdpi.com
CRISPR/Cas9 gene editing technology can be used to create precise mutations in the LEF1 gene, including knockout models or mutations that affect specific domains like the beta-catenin binding domain. wikipedia.org This allows for the study of the functional importance of different LEF-1 domains and isoforms. wikipedia.orglife-science-alliance.org
Conversely, overexpression studies involve introducing constructs that express high levels of LEF-1 or specific LEF-1 isoforms in cells. aai.orgcancerindex.orglife-science-alliance.org This can help to understand the effects of elevated LEF-1 expression, as seen in many cancers, on cellular phenotypes and gene expression. Overexpression of LEF-1 has been shown to enhance the migration and proliferation of certain cancer cells. life-science-alliance.org
By perturbing LEF-1 function and observing the resulting cellular and molecular changes, researchers can establish causal relationships between LEF-1 and the biological processes it influences.
Genetic Knockout and Knockdown Strategies (e.g., CRISPR/Cas9, siRNA/shRNA)
Genetic knockout and knockdown are fundamental approaches used to investigate the functional necessity of a specific gene, such as LEF1. Gene knockout involves the complete and permanent elimination of gene expression by altering the genomic DNA sequence idtdna.comgenecopoeia.com. This can be achieved using precise genome editing tools like CRISPR/Cas9, which can introduce targeted double-strand breaks in the DNA, leading to gene inactivation through repair mechanisms genecopoeia.comlicorbio.com.
In contrast, gene knockdown is a temporary and often incomplete reduction in gene expression, typically achieved by interfering with mRNA molecules idtdna.comgenecopoeia.com. Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are common tools for RNA interference (RNAi)-mediated knockdown. idtdna.comgenecopoeia.com. These small RNA molecules guide the degradation or translational repression of target mRNA, reducing the amount of protein produced without altering the genomic DNA idtdna.comgenecopoeia.com. Newer CRISPR-based methods using catalytically dead Cas9 (dCas9) or Cas13 proteins can also induce targeted knockdown by interacting with DNA or RNA, respectively idtdna.com.
Studies utilizing LEF-1 knockdown have provided insights into its roles in various processes. For example, LEF-1 knockdown in cell lines has revealed context-dependent pro-apoptotic signals and the suppression of proliferation, migration, and invasiveness in rhabdomyosarcoma cells nih.gov. In human endometrial stromal cells, LEF1 knockdown led to impaired decidualization nih.gov. siRNA-induced knockdown of RUVBL1 expression has been shown to modulate the β-catenin/LEF-1 pathway, inhibiting breast cancer cell proliferation, migration, and invasion nih.gov. In mouse embryonic stem cells, knockdown of Lef1 inhibited differentiation into neural precursors ijstemcell.com.
Overexpression and Dominant-Negative Mutants
Manipulating the expression levels of LEF-1 or introducing mutated forms can provide valuable information about its function. Overexpression involves artificially increasing the cellular concentration of a protein. This can be achieved by introducing plasmids containing the LEF1 gene under the control of a strong promoter into cells niph.go.jp. Overexpression studies can help to determine if increased LEF-1 levels are sufficient to induce specific phenotypes or activate downstream pathways. For instance, overexpression of Lef-1 in mouse skin has been shown to increase epithelial invagination and the formation of extra hair follicles researchgate.net. However, in mouse embryonic stem cells, overexpression of full-length Lef1 surprisingly blocked differentiation into neural precursors ijstemcell.com.
Dominant-negative mutants are altered versions of a protein that interfere with the function of the endogenous wild-type protein. For LEF-1, dominant-negative forms typically lack the β-catenin-binding domain but retain the ability to bind to DNA plos.orgnih.gov. By binding to Wnt response elements (WREs) in target genes without recruiting the co-activator β-catenin, dominant-negative LEF-1 (dnLEF-1) can suppress Wnt target gene activation and oppose the actions of full-length LEF-1 and other LEF/TCF factors nih.gov. Studies using dnLEF-1 have been instrumental in confirming the involvement of the TCF/LEF-1 pathway in various processes. For example, I-mfa small interfering RNA-induced effects in P19 cells were blocked by a dominant-negative mutant of LEF-1, confirming the involvement of the TCF/LEF-1 pathway nih.gov. Overexpression of dnLEF1 in mouse skin has been proposed to be oncogenic, recapitulating sebaceous tumor development plos.org. In colon cancer cells, induced expression of dnLEF-1 slows their rate of proliferation nih.gov. Ectopic expression of dominant negative Lef1 also maintained mouse embryonic stem cell self-renewal and blocked neuronal differentiation ijstemcell.com.
In Vitro and Ex Vivo Cell Culture Models for this compound Research (e.g., HEK293T, NIH 3T3, C2C12 Myoblasts, Specific Cancer Cell Lines)
Cell culture models are indispensable tools for studying this compound function at a mechanistic level under controlled conditions. Various cell lines are utilized depending on the biological process or disease being investigated.
HEK293T cells: Human embryonic kidney 293T (HEK293T) cells are a widely used cell line for transient transfection experiments due to their high transfectability niph.go.jp. They are often employed to study protein-protein interactions, signaling pathway activation, and the effects of gene overexpression or knockdown. HEK293T cells have been used to demonstrate that Dkk2 can act as either an activator or inhibitor of the Wnt/β-catenin pathway depending on co-transfected components researchgate.net. Transfections of plasmids into HEK293T cells are commonly performed using reagents like Fugene 6 niph.go.jp.
NIH 3T3 cells: NIH 3T3 cells are a continuous mouse embryonic fibroblast cell line commonly used in studies involving cell growth, transformation, and signaling pathways nih3t3.com. They are adherent and fibroblastic, considered relatively easy to culture nih3t3.com. NIH 3T3 cells have been used in studies examining protein functional analysis and cell-based assays nih3t3.com. Similar to HEK293T cells, NIH3T3 cells have shown that Dkk2's effect on the Wnt/β-catenin pathway can vary based on co-transfected components researchgate.net. Red Fluorescent NIH/3T3 Cell Lines, developed through stable transfection, are also available for high-throughput and high-content screening applications innoprot.com.
C2C12 Myoblasts: While not explicitly detailed in the provided results, C2C12 myoblasts are a mouse muscle cell line frequently used to study myogenesis and differentiation, processes known to involve Wnt signaling and TCF/LEF factors. Research has shown that I-mfa can suppress myogenesis by inhibiting TCF/LEF-1, and canonical Wnt signaling can relieve this suppression nih.gov.
Specific Cancer Cell Lines: LEF-1 plays a significant role in various cancers, making cancer cell lines crucial models. Studies on LEF-1 in cancer often utilize cell lines derived from specific tumor types to investigate its role in proliferation, migration, invasion, and apoptosis nih.govnih.govfrontiersin.org. For example, breast cancer cell lines like MDA-MB-231 and MCF-7 have been used to study the impact of RUVBL1 knockdown on the β-catenin/LEF-1 pathway and cell behavior nih.gov. Rhabdomyosarcoma cell lines have been used to demonstrate that LEF-1 knockdown can induce apoptosis and suppress aggressive characteristics nih.gov. Colon cancer cell lines are used to study the aberrant transcription of the LEF1 gene and the role of dominant-negative LEF-1 isoforms nih.gov.
These cell culture models allow for detailed investigations into the molecular mechanisms by which LEF-1 functions, its interactions with other proteins like β-catenin and I-mfa, and its effects on cellular processes.
Animal Models and Their Application in Elucidating this compound Function (Focus on mechanistic insights)
Animal models, particularly mice and zebrafish, are invaluable for studying the in vivo functions of LEF-1 and gaining mechanistic insights that cannot be obtained from cell culture alone. These models allow researchers to investigate the effects of altered LEF-1 expression during development, in tissue homeostasis, and in disease contexts.
Mouse models are frequently used to study the developmental roles of LEF-1. For example, studies in mice have shown that Lef-1 deficiency results in defects in dental morphogenesis researchgate.net. Overexpression of Lef-1 in mouse skin has been used to study its role in hair follicle development researchgate.net. Adenomyosis mouse models have demonstrated a decrease in LEF1 expression associated with reduced implantation sites and impaired decidualization and receptivity nih.gov. Supplementation with IL-11 in this model partially restored the number of implantation sites, providing mechanistic insight into how reduced LEF1 affects fertility nih.gov. Transplantation of LEF1-transduced bone marrow in mice has been used to investigate its potential role in inducing leukemia nih.gov. Knockout mice have also been used to show that lymphoid enhancer binding factor 1 (LEF1) is necessary for the differentiation of anxiolytic neurons in the hypothalamus, highlighting its role in mediating anxiety behavior researchgate.net.
Zebrafish models offer advantages for studying developmental processes due to their external development and transparency. A mutant zebrafish strain, lef1nl2, which contains a lesion in the lef1 gene, has been used to study the development of the posterior lateral line, revealing that lef1 is required for the formation of posterior neuromasts sdbonline.org. Studies in Xenopus embryos, another important model system for developmental biology, have shown that a chimeric transcription factor consisting of β-catenin fused to the DNA-binding domain of LEF-1 can induce a complete secondary dorsoanterior axis, demonstrating the potent signaling capacity of LEF-1 in conjunction with β-catenin sdbonline.org. Misexpression of LEF-1 in Xenopus embryo explants has been shown to induce transcription of the endogenous Xnr3 gene, identifying Xnr3 as a direct target of LEF-1/TCF factors in vertebrates sdbonline.org.
These animal models provide crucial in vivo evidence for the roles of LEF-1 in development, tissue function, and disease pathogenesis, complementing findings from in vitro studies and contributing to a comprehensive understanding of this compound function.
Q & A
Q. What is the structural basis of LEF-1’s DNA-binding activity?
LEF-1 contains a High Mobility Group (HMG) domain that binds DNA and induces a sharp bend (~130°) in the helix, facilitating interactions with other transcription factors. The HMG domain (amino acids 245-258) is critical for sequence-specific recognition, with equilibrium binding constants of ~1 × 10⁻⁹ M for target sites like the TCRα enhancer. NMR studies reveal that the unbound HMG domain is partially disordered but undergoes a disorder-to-order transition upon DNA binding, stabilizing α-helical regions .
Q. How does LEF-1 contribute to Wnt/β-catenin signaling?
LEF-1 interacts with β-catenin to regulate target genes such as cyclin D1, a key cell cycle regulator. The LEF-1/β-catenin complex binds to the cyclin D1 promoter via a conserved LEF-1 site, driving proliferation. Experimental validation includes reporter assays with LEF-1 binding site mutations and β-catenin inhibitors (e.g., cadherin cytoplasmic domain overexpression), which suppress promoter activity .
Q. What methodologies are recommended for detecting LEF-1 in cellular models?
- Immunoblotting : Use anti-LEF-1 monoclonal antibodies (e.g., clone 1C3.1D10) targeting all isoforms (55–57 kDa). Nuclear extracts from T-cells or HCC lines (Huh-7, Hep3B) are optimal .
- RT-qPCR : Primer pairs should span exon-exon junctions to avoid genomic DNA amplification. Normalize to housekeeping genes (e.g., GAPDH) .
- Reporter assays : TCRα enhancer constructs with LEF-1 binding sites or LexA replacements (for chimeric LEF-LexA studies) .
Advanced Research Questions
Q. How does the LEF-1 activation domain mediate context-dependent transcription?
The amino-terminal region (aa 99–217) of LEF-1 acts as an activation domain, functioning only in specific enhancer contexts (e.g., TCRα enhancer with CREB and Ets sites). Chimeric LEF-LexA proteins (replacing HMG with LexA DNA-binding domain) retain activation potential but require T-cell-specific cofactors. Stimulation is 3–7× in T-cells (e.g., EL-4) but absent in fibroblasts (NIH3T3), indicating reliance on cell-type-specific protein interactions .
Q. Why do LEF-1 knockout models show tissue-specific developmental defects?
LEF-1⁻/⁻ mice lack teeth, mammary glands, and trigeminal nerve mesencephalic nuclei due to disrupted epithelial-mesenchymal interactions. This phenotype highlights LEF-1’s role in organizing tissue architecture via Wnt signaling and transcriptional cofactor recruitment (e.g., Ets proteins). Rescue experiments with conditional LEF-1 expression in neural crest cells restore trigeminal development .
Q. How can conflicting roles of LEF-1 in cancer (oncogenic vs. tumor-suppressive) be resolved?
LEF-1’s dual roles depend on cellular context:
- Pro-tumorigenic : In HCC, LEF-1 overexpression (via miR-300 knockdown) promotes migration/invasion by upregulating vimentin and downregulating E-cadherin .
- Favorable prognosis : In AML, high LEF-1 expression (cutoff >10.11 log₁₀) correlates with remission (OR = 2.29 per log₁₀ increase) and survival, likely via differentiation pathways . Mechanistic studies should compare LEF-1 interactomes (e.g., β-catenin vs. TCF-4) across cancer types.
Q. What experimental strategies address LEF-1’s DNA-bending vs. protein-interaction functions?
- DNA bending : Use circular permutation assays or atomic force microscopy to assess DNA conformation changes .
- Protein interactions : Co-immunoprecipitation (Co-IP) with T-cell nuclear extracts and TCRα enhancer DNA pull-downs to identify cofactors (e.g., Ets-1) .
- Domain swapping : Replace LEF-1’s HMG domain with non-bending DNA-binding domains (e.g., LexA) to isolate architectural vs. transcriptional roles .
Q. How does LEF-1 regulate extracellular matrix (ECM) components in degenerative diseases?
In lumbar disc degeneration, LEF-1 inversely correlates with Col II expression. LEF-1 mRNA is upregulated in severe degeneration, while HMGB2 (a chromatin regulator) and Col II are downregulated. Chromatin immunoprecipitation (ChIP) can test direct LEF-1 binding to Col II promoters .
Methodological Notes
- Contradictory data : Always validate LEF-1 isoforms (55–57 kDa) via immunoblotting, as commercial antibodies may cross-react with TCF family members .
- Reproducibility : For transcriptional assays, use standardized reporter plasmids (e.g., pGL3-TCRα-LexA) and normalize to Renilla luciferase .
- Clinical relevance : In AML, measure LEF-1 mRNA via RT-qPCR from peripheral blood mononuclear cells (PBMCs) using RNeasy kits and reverse transcription with QuantiTect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
